methyl}thiophen-2-yl)benzamide CAS No. 631858-09-8](/img/structure/B2909508.png)
N-(4,5-dimethyl-3-{[(6-methylpyridin-2-yl)amino](phenyl)methyl}thiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,5-dimethyl-3-{[(6-methylpyridin-2-yl)amino](phenyl)methyl}thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C26H25N3OS and its molecular weight is 427.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds like imatinib have been found to specifically bind to an inactive abelson tyrosine kinase domain . This domain is characteristic for a gene involved in the development of chronic myelogenic leukemia .
Mode of Action
Similar compounds like imatinib have been found to bind to their target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition of the activity of tyrosine kinases .
Biochemical Pathways
Similar compounds like imatinib have been found to inhibit the activity of tyrosine kinases , which play a key role in many cellular processes, including cell growth and division.
Pharmacokinetics
The compound’s molecular weight is 43359, and it has a logP value of 58631, a logD value of 55134, and a logSw value of -569 . These values suggest that the compound may have good lipophilicity and could potentially cross biological membranes, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Similar compounds like imatinib have been found to inhibit the activity of tyrosine kinases , which can lead to the inhibition of cell growth and division, particularly in cancer cells.
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[[(6-methylpyridin-2-yl)amino]-phenylmethyl]thiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3OS/c1-17-11-10-16-22(27-17)28-24(20-12-6-4-7-13-20)23-18(2)19(3)31-26(23)29-25(30)21-14-8-5-9-15-21/h4-16,24H,1-3H3,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQQROZUWQCSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
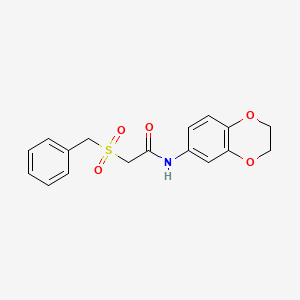

![N-(4-methylbenzyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2909430.png)
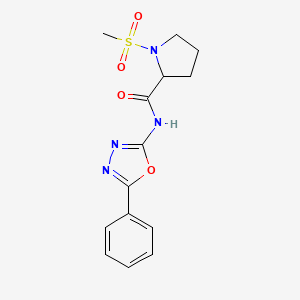
![ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B2909434.png)
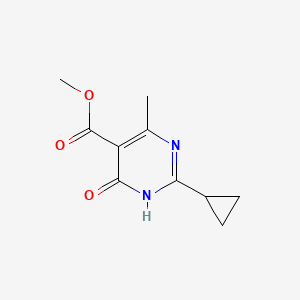
![N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2909436.png)

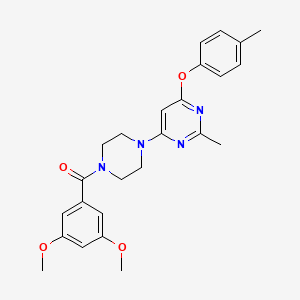
![6-methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2909441.png)

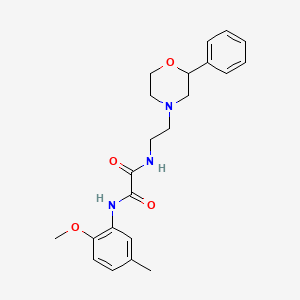
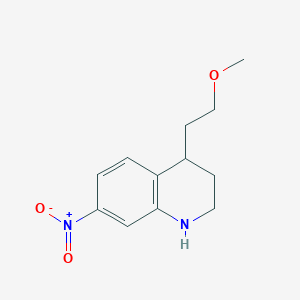
methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2909447.png)
